![molecular formula C23H13NO4S B2766809 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 618389-34-7](/img/structure/B2766809.png)
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
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Overview
Description
The compound seems to be a derivative of benzothiazole . Benzothiazole derivatives have been designed and synthesized as topoisomerase I inhibitors . They have been evaluated against various human cancer cell lines and have shown potent cytotoxicity .
Synthesis Analysis
While specific synthesis information for “3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate” is not available, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Anticancer Activity
- 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate has shown promise as an anticancer agent . Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies reveal interactions with cellular pathways involved in cancer progression .
Topoisomerase I Inhibition
- Derivatives of this compound have been designed and synthesized as topoisomerase I inhibitors . These molecules interfere with DNA replication and repair processes, making them valuable candidates for cancer therapy .
Antioxidant Properties
- Investigations have highlighted the antioxidant activity of this compound. It scavenges free radicals and protects cells from oxidative damage. Such properties are relevant for preventing various diseases and maintaining overall health .
Enzyme Inhibition
- Researchers have evaluated its enzyme inhibitory potential against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes play crucial roles in neurodegenerative diseases, making this compound relevant for drug discovery .
Anti-Tubercular Activity
- Recent synthetic developments have explored benzothiazole-based compounds for their anti-tubercular activity . While the specific compound you mentioned may not be directly cited, it falls within this class of molecules with potential against tuberculosis .
Mechanism of Action
Mode of Action
tuberculosis . Some benzothiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I .
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.
Result of Action
Some benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc , suggesting that the synthesis process may be influenced by environmental factors such as temperature and solvent conditions.
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAUQXMTPZXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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